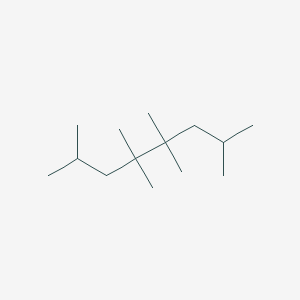
2,4,4,5,5,7-Hexamethyl-octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5,5,7-Hexamethyl-octane is an organic compound with the molecular formula C14H30 It is a branched alkane, characterized by its high degree of methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5,7-Hexamethyl-octane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,4,4,5,5,7-Hexamethyl-octene. This reaction is usually carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic reactors. The process includes the continuous feed of reactants and the removal of products to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5,5,7-Hexamethyl-octane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogenating agents such as chlorine or bromine under UV light or heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromic acid can be used, typically under acidic conditions.
Major Products
Substitution: The major products are typically halogenated derivatives of this compound.
Oxidation: The oxidation products can include various alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
2,4,4,5,5,7-Hexamethyl-octane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activity.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4,5,5,7-Hexamethyl-octane in chemical reactions involves the interaction of its methyl groups with various reagents. The high degree of branching can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,2,3,3-Tetramethylbutane: A smaller branched alkane with similar properties.
Uniqueness
2,4,4,5,5,7-Hexamethyl-octane is unique due to its specific branching pattern, which can lead to different physical and chemical properties compared to other branched alkanes. Its high degree of methyl substitution makes it a valuable compound for studying the effects of branching on reactivity and stability.
Properties
CAS No. |
76426-52-3 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,4,4,5,5,7-hexamethyloctane |
InChI |
InChI=1S/C14H30/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3 |
InChI Key |
XUTWOXGTLRFHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


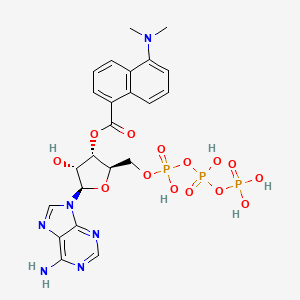
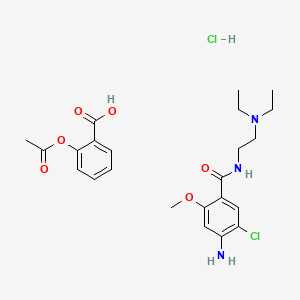

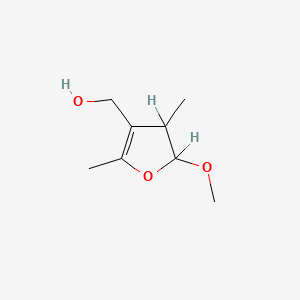
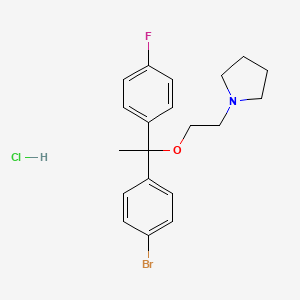
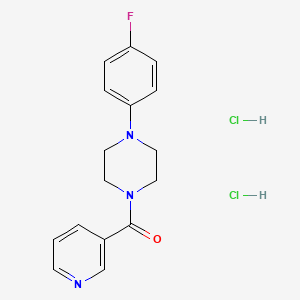
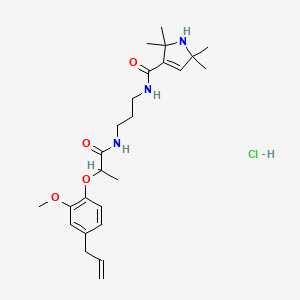
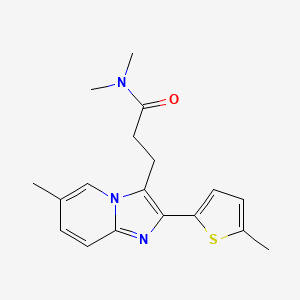
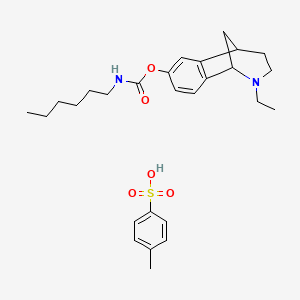
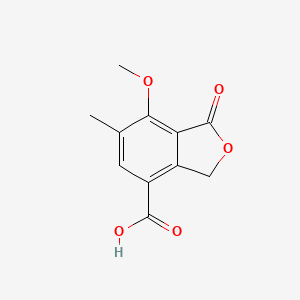
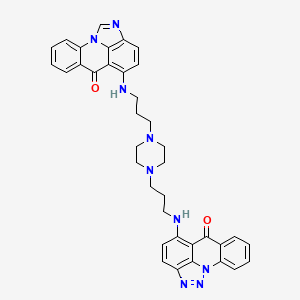
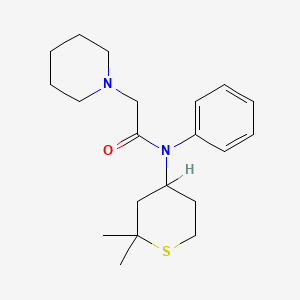
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)

